Superior Electrophilic Substitution Reactivity of Allenyltributyltin(IV) (CAS 53915-69-8) Relative to Vinyltributyltin
In protodestannylation studies, Allenyltributyltin(IV) demonstrates a markedly higher reactivity in the SE2 electrophilic substitution pathway compared to its vinyltributyltin counterpart. This is a crucial differentiator for synthetic planning where reaction rate and pathway selectivity are paramount [1].
| Evidence Dimension | Relative rate of SE2 electrophilic substitution |
|---|---|
| Target Compound Data | Allenyltributyltin (exact rate constant not provided in source) |
| Comparator Or Baseline | Vinyltributyltin |
| Quantified Difference | Allenyltributyltin is more reactive than comparable vinyltins in the SE2 reaction [1]. |
| Conditions | Protodestannylation in methanol-4% water with hydrochloric acid |
Why This Matters
The heightened SE2 reactivity of allenyltributyltin enables faster reaction times or lower temperature requirements for specific electrophilic substitutions, directly influencing synthetic efficiency and process economics.
- [1] Cochran, J. C.; Kuivila, H. G. Kinetics of the Protodestannylation of Allenyltins. Organometallics 1982, 1 (1), 97-103. DOI: 10.1021/om00061a017. View Source
